molecular formula C6H10N2OS B11783867 2-(3-Aminopropyl)thiazol-4-ol

2-(3-Aminopropyl)thiazol-4-ol

Cat. No.: B11783867
M. Wt: 158.22 g/mol
InChI Key: WYGKONLBCFKXNL-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)thiazol-4-ol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)thiazol-4-ol typically involves the reaction of thiourea with alpha-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, where thiourea reacts with 3-chloro-2,4-pentanedione in ethanol under reflux conditions to form the thiazole ring . Another method involves the condensation of thioamides with 1,4-dibromo-2,3-butanedione in ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)thiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(3-Aminopropyl)thiazol-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)thiazol-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . Additionally, the compound can interfere with microbial cell wall synthesis, exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Shares the thiazole ring structure but lacks the aminopropyl group.

    4-Methylthiazole: Contains a methyl group instead of the aminopropyl group.

    Thiazole-4-carboxylic acid: Has a carboxylic acid group at the 4-position instead of the hydroxyl group.

Uniqueness

2-(3-Aminopropyl)thiazol-4-ol is unique due to the presence of both the aminopropyl and hydroxyl groups, which enhance its reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-(3-aminopropyl)-1,3-thiazol-4-ol

InChI

InChI=1S/C6H10N2OS/c7-3-1-2-6-8-5(9)4-10-6/h4,9H,1-3,7H2

InChI Key

WYGKONLBCFKXNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCCN)O

Origin of Product

United States

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